Bitc-SG
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BITC-SG is synthesized by reacting benzyl isothiocyanate with glutathione under specific conditions. The reaction typically involves dissolving benzyl isothiocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding glutathione. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
BITC-SG undergoes several types of chemical reactions, including:
S-thiocarbamoylation: This reaction involves the addition of a thiocarbamoyl group to the compound, which is crucial for its inhibitory activity against glutathione S-transferase.
Oxidation and Reduction: This compound can undergo redox reactions, which are essential for its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used to reduce this compound.
Major Products Formed
The major products formed from the reactions of this compound include various thiocarbamoylated derivatives, which retain the inhibitory activity against glutathione S-transferase .
Scientific Research Applications
BITC-SG has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiocarbamoylation reactions.
Biology: Investigated for its role in inhibiting enzymes involved in detoxification processes.
Industry: Used in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Mechanism of Action
BITC-SG exerts its effects by inhibiting glutathione S-transferase P1-1 through S-thiocarbamoylation. This reaction involves the covalent binding of the BITC moiety to cysteine residues on the enzyme, leading to its inactivation . The inhibition of glutathione S-transferase disrupts the detoxification processes in cells, which can lead to the accumulation of toxic compounds and induce cell death .
Comparison with Similar Compounds
Similar Compounds
Benzyl Isothiocyanate (BITC): The parent compound of BITC-SG, known for its chemopreventive properties.
Phenethyl Isothiocyanate (PEITC): Another isothiocyanate compound with similar chemopreventive properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness of this compound
This compound is unique due to its specific inhibitory activity against glutathione S-transferase P1-1, which is not observed with other isothiocyanates. This specificity makes this compound a valuable tool for studying enzyme inhibition and developing new therapeutic agents .
Properties
Molecular Formula |
C18H24N4O6S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(benzylcarbamothioylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O6S2/c19-12(17(27)28)6-7-14(23)22-13(16(26)20-9-15(24)25)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,26)(H,21,29)(H,22,23)(H,24,25)(H,27,28)/t12-,13-/m0/s1 |
InChI Key |
MGUPJNNTVYXHBZ-STQMWFEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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